3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone is a synthetic organic compound that belongs to the class of benzophenones, characterized by the presence of various substituents that influence its chemical behavior and biological activity. Its molecular formula is , and it has a molecular weight of 317.79 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
This compound can be sourced from specialized chemical suppliers and is often utilized in research laboratories for the synthesis of more complex organic molecules. It falls under the category of halogenated benzophenones, which are important in various chemical processes due to their unique reactivity and properties.
The synthesis of 3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone typically involves a multi-step process:
In industrial applications, large-scale production may utilize automated systems to optimize reaction conditions for yield and purity. Reaction parameters such as temperature, pressure, and time are carefully controlled to maximize efficiency.
The compound has a CAS registry number of 898770-72-4, which is used for its identification in chemical databases.
3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone involves its interaction with biological molecules, potentially affecting enzyme activity or receptor binding. The specific pathways influenced may vary based on the biological context in which the compound is studied. Research indicates that halogenated compounds like this one may exhibit antimicrobial and anticancer properties due to their ability to interact with cellular targets.
Relevant data includes melting point, boiling point, and specific heat capacity, which are essential for practical applications but require empirical determination through experimental methods.
3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone has several significant applications:
The pyrrolidinomethyl-benzophenone scaffold forms the structural backbone of 3-chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone (CAS 898774-53-3), with synthetic routes focusing on two strategic approaches. The reductive amination pathway involves the condensation of 2-formyl-3'-fluorobenzophenone with pyrrolidine under reducing conditions. This method yields the target scaffold with moderate efficiency (60-70%) but requires precise stoichiometric control to minimize imine byproducts [1].
Alternatively, Friedel-Crafts acylation offers improved atom economy. This route employs 2-(chloromethyl)pyridine and 3-fluorobenzoyl chloride under Lewis acid catalysis (AlCl₃). Optimization studies show that maintaining anhydrous conditions at -5°C during acylation suppresses diaryl ketone formation, enhancing yield to 82% [4] [7]. Comparative analysis indicates the Friedel-Crafts route delivers higher regioselectivity for the ortho-pyrrolidinomethyl arrangement, critical for downstream functionalization.
Table 1: Solvent Optimization for Reductive Amination
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Methanol | 25 | 12 | 65 |
Dichloromethane | 0-5 | 8 | 78 |
Ethanol/H₂O (9:1) | 40 | 6 | 72 |
Strategic halogen placement governs the compound’s electronic properties. The meta-chloro substituent is installed via electrophilic chlorination of 5-fluoro-2'-pyrrolidinomethyl benzophenone using sulfuryl chloride (SO₂Cl₂) in dichloromethane. Catalytic FeCl₃ (5 mol%) accelerates the reaction while suppressing ortho-chlorination byproducts, achieving >90% selectivity for the meta-position [6]. Kinetic studies confirm complete conversion within 2 hours at 0°C, with the bulky pyrrolidinomethyl group directing electrophilic attack to the meta-site [8].
The ortho-fluoro group is introduced earlier in the synthesis via 3-fluorobenzoyl chloride precursors. Modern approaches utilize Balz-Schiemann reaction derivatives, where aniline intermediates are diazotized followed by fluorodediazoniation using tetrafluoroborate salts. This method achieves fluorination yields exceeding 85% and avoids the thermal hazards of traditional fluorination [6].
Lewis acids are pivotal for constructing the benzophenone core. Zinc chloride (ZnCl₂) catalyzes the condensation between ortho-fluorobenzoyl chloride and para-chloroaniline at 120-140°C. Critical innovation involves using ZnCl₂ dehydrated at 300°C under vacuum, which increases catalytic activity by eliminating hydrolysis products. This modification boosts yields from 50% to 70% while elevating product purity from ≤95% to ≥98% [7].
Aluminum chloride (AlCl₃) serves as an alternative catalyst for intramolecular cyclizations to form polycyclic variants. However, AlCl₃ forms stable complexes with ketones, necessitating aqueous workups that reduce yields. Process optimization shows that controlled hydrolysis at 5°C followed by silica gel purification minimizes ketone losses, enabling 75% recovery of complex polycyclic ketones [7].
Table 2: Lewis Acid Performance in Benzophenone Condensation
Catalyst | Temperature (°C) | Purity (%) | Yield (%) | Byproducts |
---|---|---|---|---|
ZnCl₂ (standard) | 130 | 95 | 50 | Diaryl ketones |
ZnCl₂ (dehydrated) | 140 | 98 | 70 | <2% |
AlCl₃ | 120 | 92 | 65 | Ketone complexes |
Industrial translation requires addressing solvent intensity and purification bottlenecks. Continuous flow chemistry replaces batch processing for the Friedel-Crafts step, reducing reaction time from 12 hours to 90 seconds. Microreactor systems maintain precise temperature control (±2°C), improving stoichiometric efficiency and reducing AlCl₃ usage by 40% [4].
Solvent recovery is critical for economic viability. Membrane-assisted vapor separation enables >95% dichloromethane recovery during halogenation stages. Implementing this technology reduces raw material costs by 30% and waste generation by 60% [4].
Cost drivers include pyrrolidine sourcing and halogenated intermediates. Sourcing pyrrolidine directly rather than in-situ generation reduces production costs by $150/kg. At scale (100 kg batches), the optimized process achieves a 45% cost reduction per gram, with current pricing at $437–$1,006.58 per gram depending on purity [1].
Table 3: Cost Analysis for Industrial Production
Process Parameter | Batch Mode | Intensified Process | Reduction |
---|---|---|---|
Reaction Time (h) | 18 | 6 | 67% |
Solvent Waste (L/kg) | 120 | 45 | 62.5% |
Yield (%) | 68 | 89 | +21% |
Purity (%) | 95 | 99 | +4% |
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